molecular formula C28H31N3O5 B242402 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione

Katalognummer: B242402
Molekulargewicht: 489.6 g/mol
InChI-Schlüssel: IORSEVBBEPCPLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that is used in scientific research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling.

Wirkmechanismus

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione inhibits BTK by binding to the ATP-binding pocket of the enzyme, which prevents its activation and downstream signaling. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to decreased B-cell activation and proliferation, which can result in the death of cancer cells and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL and MCL. It has also been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune disorders such as rheumatoid arthritis. This compound has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione is a useful tool for investigating the role of BTK in various diseases, including cancer and autoimmune disorders. Its potent anti-tumor activity and immunomodulatory effects make it a promising candidate for the treatment of these diseases. However, the synthesis of this compound is complex and involves several chemical reactions, which makes it difficult to produce in large quantities. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the research and development of 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione. One area of focus is the optimization of the synthesis method to improve the yield and scalability of the production process. Another area of focus is the investigation of the safety and efficacy of this compound in clinical trials. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new BTK inhibitors with improved potency and selectivity may lead to the discovery of more effective treatments for cancer and autoimmune disorders.

Synthesemethoden

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione involves several steps. The first step is the preparation of this compound intermediate, which is then reacted with various reagents to produce the final product. The synthesis method of this compound is complex and involves several chemical reactions, which makes it difficult to produce in large quantities.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione is primarily used in scientific research to investigate the role of BTK in various diseases, including cancer and autoimmune disorders. It has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune disorders such as rheumatoid arthritis.

Eigenschaften

Molekularformel

C28H31N3O5

Molekulargewicht

489.6 g/mol

IUPAC-Name

1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)piperazine-2,5-dione

InChI

InChI=1S/C28H31N3O5/c1-6-36-22-13-11-21(12-14-22)31-26(32)18-30(24-16-15-23(34-4)17-25(24)35-5)28(33)27(31)19-7-9-20(10-8-19)29(2)3/h7-17,27H,6,18H2,1-5H3

InChI-Schlüssel

IORSEVBBEPCPLQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)N(C)C

Kanonische SMILES

CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.